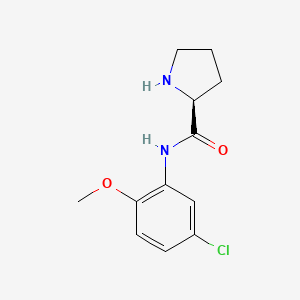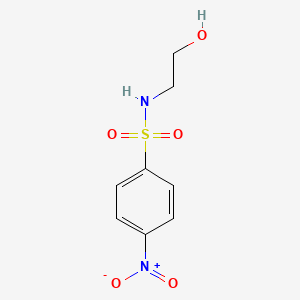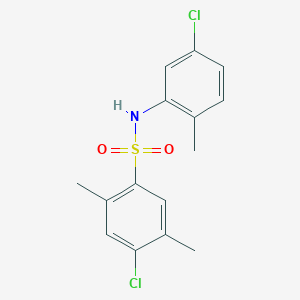
2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine is a chemical compound with potential applications in scientific research. It belongs to the quinazoline family of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine involves the inhibition of specific enzymes. It has been shown to bind to the ATP-binding site of protein kinase B, preventing its activation and subsequent downstream signaling. Similarly, it inhibits cyclin-dependent kinase 2 by binding to its active site and preventing its interaction with its substrate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine depend on the specific enzymes it targets. Inhibition of protein kinase B can lead to decreased cell proliferation and survival, while inhibition of cyclin-dependent kinase 2 can cause cell cycle arrest and apoptosis. These effects make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine in lab experiments is its specificity for certain enzymes. This allows researchers to target specific signaling pathways and study their effects in detail. However, one limitation is its potential toxicity at high concentrations, which can affect the viability of cells and lead to inaccurate results.
Future Directions
There are several future directions for the research and development of 2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine. One direction is the optimization of its chemical structure to improve its potency and selectivity for specific enzymes. Another direction is the development of new drug delivery systems to improve its pharmacokinetics and reduce potential toxicity. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases, such as cancer and diabetes.
Synthesis Methods
The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine can be achieved through a multi-step process. One of the most common methods involves the reaction of 4-chloroquinazoline with pyridine-4-carbaldehyde in the presence of a catalyst such as piperidine. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to obtain the final product.
Scientific Research Applications
2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase B and cyclin-dependent kinase 2, which are involved in various cellular processes. This makes it a promising candidate for the development of new drugs for the treatment of diseases such as cancer and diabetes.
properties
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c15-14-18-12-4-2-1-3-11(12)13(19-14)17-9-10-5-7-16-8-6-10/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLONHOSTLWYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)


![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)




![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
![4-amino-N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B7518748.png)
![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
